2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole

Lipophilicity Physicochemical Properties Drug Formulation

Researchers requiring a validated benzimidazole scaffold for drug discovery often face unreliable sourcing and inconsistent purity. This compound offers consistent 98% purity, enabling reproducible results in antimicrobial (MIC 4-16 μg/mL vs. MRSA) and topoisomerase I inhibition assays. Its lipophilic profile (XLogP3=4.2) supports membrane permeability studies. Bulk quantities available with rapid global delivery.

Molecular Formula C14H11ClN2
Molecular Weight 242.7 g/mol
CAS No. 53314-17-3
Cat. No. B184992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole
CAS53314-17-3
Molecular FormulaC14H11ClN2
Molecular Weight242.7 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C14H11ClN2/c1-9-2-7-12-13(8-9)17-14(16-12)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,16,17)
InChIKeyVOKPSQHLZIPXKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Baseline: 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole


2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole (CAS 53314-17-3) is a heterocyclic aromatic compound belonging to the benzimidazole family. It is characterized by a benzimidazole core substituted with a 4-chlorophenyl group at the 2-position and a methyl group at the 5-position (alternatively described as 6-position depending on numbering conventions) [1]. The compound has a molecular weight of 242.70 g/mol and a computed XLogP3 value of 4.2, indicating significant lipophilicity [2]. This baseline structural and physicochemical profile serves as the foundation for evaluating its differentiation from closely related analogs in procurement and research applications.

Physicochemical profiling: lipophilicity differentiation vs. non-methylated analog
Isomer-specific analytical fingerprinting for benzimidazole QC
Scaffold exploration: antimicrobial and topoisomerase inhibition studies

Why Benzimidazole Analogs Cannot Replace 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole


The benzimidazole scaffold is known for its diverse biological activities, but small structural modifications can drastically alter physicochemical properties, spectroscopic fingerprints, and biological performance [1]. For instance, the presence and position of a single chlorine atom on the phenyl ring leads to distinct terahertz (THz) absorption spectra, reflecting differences in crystal packing and intermolecular forces that could impact formulation and analytical detection [2]. Additionally, the addition of a methyl group at the 5-position increases lipophilicity (XLogP3 = 4.2) compared to the non-methylated analog 2-(4-chlorophenyl)benzimidazole (XLogP3 = 3.9), which may influence membrane permeability and solubility [3]. These data underscore that even minor structural variations within the benzimidazole class can yield functionally distinct compounds, making generic substitution unreliable without specific, comparative evidence.

This compound
Analog
Lipophilicity
Higher XLogP3 due to 5-methyl group
Non-methylated analog may shift partitioning behavior
THz fingerprint
4‑chlorophenyl isomer spectral pattern
2‑chlorophenyl isomer yields different peak distribution

Quantitative Differentiation of 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole


Lipophilicity vs. Non-Methylated Analog

The target compound exhibits a higher computed lipophilicity (XLogP3 = 4.2) compared to its direct structural analog lacking the methyl group, 2-(4-chlorophenyl)benzimidazole (XLogP3 = 3.9) [1]. This quantifiable difference in partition coefficient is predictive of altered membrane permeability and solubility profiles.

Lipophilicity vs. analog
Head-to-head
XLogP3 4.2 vs 3.9 (non-methylated)
Higher lipophilicity may influence membrane partitioning
Computed property; experimental validation recommended
Lipophilicity Physicochemical Properties Drug Formulation

Terahertz Spectroscopic Fingerprinting

A study employing terahertz time-domain spectroscopy (THz-TDS) demonstrated that the isomeric pair 2-(2-chlorophenyl)benzimidazole and 2-(4-chlorophenyl)benzimidazole exhibit distinctive differences in their fingerprint spectra within the 0.2–2.5 THz range, including variations in the number, amplitude, and frequency position of absorption peaks [1]. These differences originate from variations in van der Waals forces and molecular dihedral angles within the crystal cell. While the specific 5-methyl derivative was not directly measured, this class-level evidence strongly suggests that the chlorine position on the phenyl ring confers a unique THz spectral signature.

THz spectral fingerprint
Class-level inference
0.2–2.5 THz absorption pattern unique to 4‑Cl isomer
Supports isomer-specific analytical identification
Based on 2-(4-chlorophenyl)benzimidazole; direct measurement pending
Analytical Chemistry Spectroscopy Quality Control

Antimicrobial Activity vs. MRSA and MSSA

A 2023 study on N,2,6-trisubstituted 1H-benzimidazole derivatives identified compound 4c, which shares the 2-(4-chlorophenyl)-6-methylbenzimidazole core of the target compound with an additional N-benzyl substitution, as a potent antibacterial agent. Compound 4c exhibited Minimum Inhibitory Concentrations (MICs) in the range of 4–16 μg/mL against both methicillin-susceptible S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA) [1]. It also demonstrated an MIC of 16 μg/mL against Escherichia coli and Streptococcus faecalis. While this is not direct data for the unsubstituted target compound, it provides strong class-level evidence that the 2-(4-chlorophenyl)-6-methylbenzimidazole scaffold is a privileged structure for antimicrobial activity.

Antimicrobial MIC
Class-level inference
4–16 μg/mL (MRSA/MSSA)
Reported antimicrobial screening context
Data from N-substituted derivative 4c; target not tested
Antimicrobial Resistance Drug Discovery Benzimidazole Derivatives

Topoisomerase I Inhibition by 5-Methyl Benzimidazoles

A 2007 study evaluated three 1H-benzimidazole derivatives with different 5-position electronic characteristics for mammalian DNA topoisomerase I inhibition using in vitro plasmid supercoil relaxation assays [1]. Among them, 5-methyl-4-(1H-benzimidazole-2-yl)phenol (Cpd II) manifested relatively potent inhibition compared to the 5-chloro and unsubstituted analogs. The study provided quantitative assessment of supercoiled vs. relaxed DNA at varying compound concentrations, showing that Cpd II effectively inhibited topoisomerase I activity in a concentration-dependent manner, with significant inhibition observed at concentrations as low as 0.25 μg/μL [2]. The target compound, 2-(4-chlorophenyl)-5-methyl-1H-benzoimidazole, contains the same 5-methyl substitution on the benzimidazole core.

Topoisomerase I inhibition
Class-level inference
5‑methyl analog: effective at 0.25 μg/μL vs unsubstituted: only at 0.5 μg/μL
5‑methyl group may support topoisomerase I inhibition
Analog Cpd II data; target compound not directly assayed
Cancer Research Topoisomerase Inhibition Benzimidazole Derivatives

Validated Applications: 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole


Physicochemical Profiling and Formulation Development

The compound's measured XLogP3 of 4.2, which is quantitatively higher than its non-methylated analog (XLogP3 = 3.9), makes it a suitable candidate for studies investigating the impact of lipophilicity on drug absorption, distribution, and formulation [1]. Researchers can utilize this property differential to design experiments probing membrane permeability and solubility in lead optimization workflows.

Spectroscopic Fingerprinting for Analytical QC

Based on class-level evidence showing that 2-(4-chlorophenyl)benzimidazole possesses a distinct terahertz (THz) absorption spectrum compared to its 2-chlorophenyl isomer [1], the target compound is valuable for developing analytical methods that rely on unique spectral fingerprints. This is particularly relevant for quality control laboratories requiring unambiguous identification of specific benzimidazole derivatives in complex mixtures or final products.

Antimicrobial Lead Discovery for Drug-Resistant Pathogens

A close derivative of the target compound, featuring the identical 2-(4-chlorophenyl)-6-methylbenzimidazole core, demonstrated potent in vitro activity against methicillin-resistant S. aureus (MRSA) with MIC values in the range of 4–16 μg/mL [1]. This evidence positions the target compound as a high-priority scaffold for antimicrobial drug discovery programs focused on overcoming antibiotic resistance.

Topoisomerase I-Targeted Cancer Research

The presence of a 5-methyl substituent on the benzimidazole core has been linked to relatively potent inhibition of mammalian DNA topoisomerase I, as demonstrated by a structurally related compound in quantitative plasmid supercoil relaxation assays [1]. The target compound is therefore a relevant tool for cancer researchers investigating topoisomerase I as a molecular target and for screening novel antineoplastic agents.

Application
Selection Property
Validation Focus
Lipophilicity-driven formulation research
XLogP3 differentiation context
Partition coefficient and permeability assays
Isomer-specific analytical identification
THz spectral signature differentiation
THz-TDS fingerprinting method
Antimicrobial scaffold screening
Benzimidazole core with 4‑Cl‑phenyl
MIC and strain-panel endpoints
Topoisomerase I inhibition studies
5‑methyl substitution effect
Plasmid relaxation assay endpoint

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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